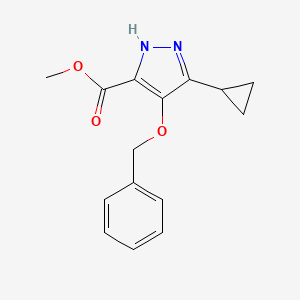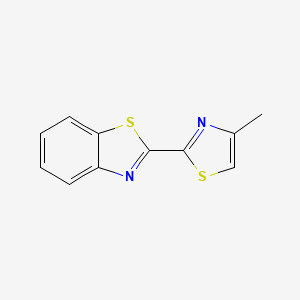
2-(4-methyl-2-thiazolyl)-Benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-2-thiazolyl)-Benzothiazole is a heterocyclic compound that contains both thiazole and benzothiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-thiazolyl)-Benzothiazole typically involves the reaction of 4-methyl-2-thiazolylamine with benzothiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 4-methyl-2-thiazolylamine reacts with a carbonyl group of a benzothiazole derivative in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2-(4-methyl-2-thiazolyl)-Benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound .
科学研究应用
2-(4-methyl-2-thiazolyl)-Benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(4-methyl-2-thiazolyl)-Benzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA .
相似化合物的比较
Similar Compounds
- 4-methyl-2-thiazolylamine
- Benzothiazole
- 2-(2-thiazolyl)-Benzothiazole
Uniqueness
2-(4-methyl-2-thiazolyl)-Benzothiazole is unique due to the presence of both thiazole and benzothiazole rings, which confer distinct chemical properties and reactivity.
属性
分子式 |
C11H8N2S2 |
|---|---|
分子量 |
232.3 g/mol |
IUPAC 名称 |
2-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S2/c1-7-6-14-10(12-7)11-13-8-4-2-3-5-9(8)15-11/h2-6H,1H3 |
InChI 键 |
HSKPCPQLOWIWMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13939773.png)
![1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester](/img/structure/B13939777.png)

![3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939786.png)
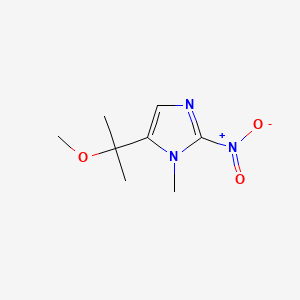
![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)

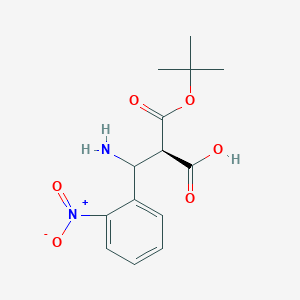
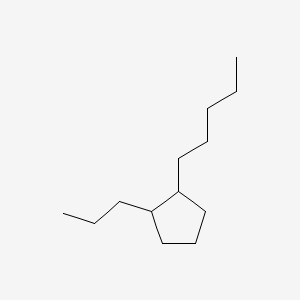
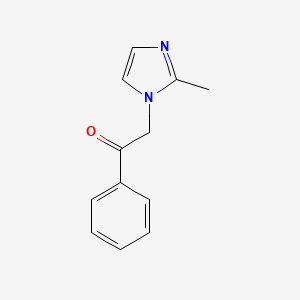


![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
